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Compound of Interest

Compound Name: (1-Fluorocyclopropyl)methanol

Cat. No.: B599500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-
Fluorocyclopropyl)methanol, a valuable building block in medicinal chemistry. Due to the
limited availability of published experimental spectra for this specific compound, this guide
presents expected data based on the analysis of closely related analogs and general
spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for (1-
Fluorocyclopropyl)methanol. This data is extrapolated from published values for structurally
similar compounds and theoretical calculations.

Table 1: Expected *H NMR Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

JH-H (gem) = 12 Hz,
Doublet of doublets of
~3.6-38 JH-F (gem) = 8 Hz, -CH20H

doublets (ddd) )
JH-H (vic) = 6 Hz
_ JH-H=8Hz, JH-F=2
~15-17 Triplet of doublets (td) H -OH
z
~08-12 Multiplet - Cyclopropyl CH2

Note: The methylene protons of the hydroxymethyl group are diastereotopic and are expected
to appear as two separate multiplets. The hydroxyl proton signal may be broad and its chemical
shift can vary with concentration and solvent.

. 13
Chemical Shift () Multiplicity (due to Coupling Constant .
) Assignment
ppm C-F coupling) (*JC-F) Hz
~80-85 Doublet ~ 230 - 240 C-F
~ 60 - 65 Doublet ~15-20 -CH20H
~10-15 Doublet ~5-10 Cyclopropyl CH2
Table 3: Expected *F NMR Data
Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
~-140 to -150 Multiplet - C-F

Note: The chemical shift is relative to a standard such as CFCls.

Table 4: Expected IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~ 3600 - 3200 Broad, Strong O-H stretch

~ 3010 - 2990 Medium C-H stretch (cyclopropyl)
~ 2950 - 2850 Medium C-H stretch (aliphatic)

~ 1450 - 1420 Medium CHz scissoring

~ 1200 - 1000 Strong C-F stretch

~ 1050 - 1000 Strong C-O stretch

Table 5: Expected Mass Spectrometry Data

miz lon

90.0481 [M]* (Calculated for CaH7FO)
71.0450 M- F]*

59.0497 [M - CH20H]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data, based on
common laboratory practices and instrumentation cited in relevant literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A Bruker Avance spectrometer operating at a proton frequency of 400 MHz
or higher is recommended for optimal resolution.

e Sample Preparation: Dissolve approximately 5-10 mg of (1-Fluorocyclopropyl)methanol in
0.6 mL of a deuterated solvent (e.g., CDCls, Acetone-deé, DMSO-ds) in a 5 mm NMR tube.

e 'H NMR Acquisition:

o Acquire spectra at 298 K.
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o Use a standard pulse program for proton acquisition.

o Set the spectral width to approximately 12 ppm, centered around 5 ppm.

o Employ a relaxation delay of at least 2 seconds.

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

o Process the data with an exponential window function (line broadening of 0.3 Hz) before
Fourier transformation.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

13C NMR Acquisition:

o Acquire spectra with proton decoupling.

o Set the spectral width to approximately 220 ppm, centered around 100 ppm.

o Use a relaxation delay of 5 seconds to ensure quantitative analysis of all carbon signals.

o Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

o Reference the spectrum to the solvent peak.

19F NMR Acquisition:

[¢]

Use a dedicated fluorine probe or a broadband probe tuned to the °F frequency.

[e]

Acquire spectra with proton decoupling.

o

Set the spectral width to cover the expected range for alkyl fluorides (e.g., -100 to -200
ppm).

o

Reference the spectrum to an external standard (e.g., CFClIs at O ppm).
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Infrared (IR) Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vertex

series, is suitable.
e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) plates.

o Thin Film: If the sample is a low-boiling liquid, dissolve a small amount in a volatile solvent
(e.g., dichloromethane), apply the solution to a KBr plate, and allow the solvent to

evaporate.
e Acquisition:
o Record the spectrum over the range of 4000 to 400 cm~1.
o Co-add at least 16 scans to improve the signal-to-noise ratio.

o Perform a background scan of the empty sample holder or clean plates prior to running

the sample.

Mass Spectrometry (MS)

¢ Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF)
or Orbitrap instrument, coupled with an appropriate ionization source is recommended for
accurate mass determination.

¢ lonization Method:

o Electron lonization (El): Suitable for volatile compounds and provides detailed

fragmentation patterns.

o Electrospray lonization (ESI): A softer ionization technique that is useful for obtaining the
molecular ion peak with minimal fragmentation. The sample should be dissolved in a
suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or

ammonium acetate to promote ionization.
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e Acquisition:
o Acquire data in positive ion mode.
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

o For HRMS, calibrate the instrument immediately prior to analysis to ensure high mass
accuracy.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
(1-Fluorocyclopropyl)methanol, highlighting the information obtained from each technique.
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Spectroscopic analysis workflow for (1-Fluorocyclopropyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorocyclopropyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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